Ethyl 2-[2-(3-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Catalog No.
S15874068
CAS No.
M.F
C14H13N3O3
M. Wt
271.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-[2-(3-cyanophenyl)-3-oxo-2,3-dihydro-1H-py...

Product Name

Ethyl 2-[2-(3-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

IUPAC Name

ethyl 2-[2-(3-cyanophenyl)-3-oxo-1H-pyrazol-4-yl]acetate

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

InChI

InChI=1S/C14H13N3O3/c1-2-20-13(18)7-11-9-16-17(14(11)19)12-5-3-4-10(6-12)8-15/h3-6,9,16H,2,7H2,1H3

InChI Key

OINYPKZYVZHYKI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CNN(C1=O)C2=CC=CC(=C2)C#N

Ethyl 2-[2-(3-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a complex organic compound featuring a pyrazole ring structure. Its molecular formula is C15H15N3O3C_{15}H_{15}N_{3}O_{3}. The compound consists of a pyrazole moiety substituted with a 3-cyanophenyl group, an oxo group at the 3-position, and an acetate ester functional group. The presence of these various functional groups contributes to its unique chemical properties and potential biological activities .

Such as:

  • Condensation Reactions: Pyrazoles can undergo condensation with aldehydes or ketones to form more complex structures.
  • Nucleophilic Substitution: The presence of electron-withdrawing groups such as the cyano group can enhance the reactivity of the compound towards nucleophiles.
  • Cyclization Reactions: Pyrazoles can participate in cyclization reactions leading to the formation of fused ring systems.

These reactions are typically facilitated by conditions such as heating or the presence of catalysts .

Although specific biological activity data for Ethyl 2-[2-(3-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is limited, pyrazole derivatives have been reported to exhibit a broad spectrum of biological activities, including:

  • Anticancer Activity: Some pyrazole derivatives have shown effectiveness in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects: Certain compounds within this class may reduce inflammation markers.
  • Antimicrobial Properties: Pyrazoles have been studied for their potential antibacterial and antifungal activities.

The unique structure of Ethyl 2-[2-(3-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate may confer specific biological properties that warrant further investigation .

The synthesis of Ethyl 2-[2-(3-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate can be achieved through several methods. One common approach involves:

  • Refluxing Reactants: A mixture containing 1,1-dimethyl-3,5-cyclohexanedione, 3-cyanobenzaldehyde, ammonium acetate, and ethyl acetoacetate is refluxed in ethanol.
  • Cooling and Filtering: After refluxing for a few hours, the mixture is cooled to room temperature. The resulting precipitate is filtered out and washed with ice-cooled water and ethanol.
  • Drying: The final product is dried under vacuum conditions.

This method highlights the use of common organic solvents and reagents in synthesizing pyrazole derivatives .

Ethyl 2-[2-(3-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has potential applications in various fields:

  • Pharmaceuticals: Due to its possible biological activities, it may serve as a lead compound for drug development.
  • Agricultural Chemicals: If found to exhibit antimicrobial properties, it could be utilized in crop protection formulations.
  • Material Science: Its structural properties may allow for applications in developing novel materials or polymers.

The versatility of this compound makes it a candidate for further exploration in these domains .

  • Enzyme Inhibition: Many pyrazole derivatives act as inhibitors for specific enzymes involved in metabolic pathways.
  • Receptor Binding: Some compounds may bind to receptors influencing cellular signaling pathways.

Understanding these interactions could provide insights into the potential therapeutic uses of Ethyl 2-[2-(3-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate .

Several compounds share structural similarities with Ethyl 2-[2-(3-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate. These include:

Compound NameMolecular FormulaUnique Features
Ethyl 2-(4-cyanophenyl)-5-methylpyrazoleC15H15N3O3C_{15}H_{15}N_{3}O_{3}Contains a methyl group at a different position on the pyrazole ring
4-Arylpolyhydroquinoline DerivativesVariesExhibits diverse pharmacological properties including anticancer activity
Ethyl 4-(3-cyanophenyl)acetateC14H13N3O2C_{14}H_{13}N_{3}O_{2}Lacks the dihydro-pyrazole structure but shares the cyanophenyl moiety

The uniqueness of Ethyl 2-[2-(3-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate lies in its specific combination of functional groups and structural features that may confer distinct chemical and biological properties compared to these similar compounds .

XLogP3

1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

271.09569129 g/mol

Monoisotopic Mass

271.09569129 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-15-2024

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